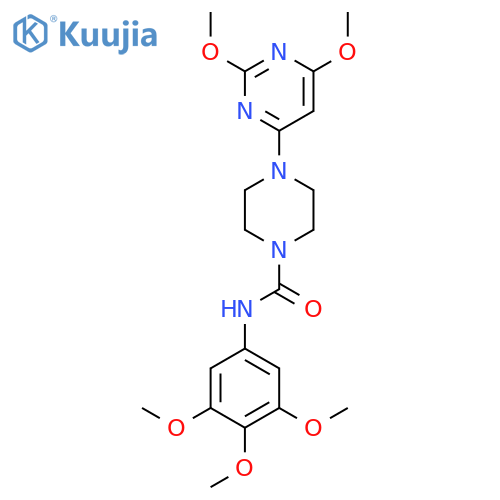Cas no 1021262-68-9 (4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide)

1021262-68-9 structure
商品名:4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
- VU0638514-1
- F5241-0077
- 1021262-68-9
- AKOS024502299
-
- インチ: 1S/C20H27N5O6/c1-27-14-10-13(11-15(28-2)18(14)30-4)21-20(26)25-8-6-24(7-9-25)16-12-17(29-3)23-19(22-16)31-5/h10-12H,6-9H2,1-5H3,(H,21,26)
- InChIKey: KWUUPMQLRLVHLO-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=C(C(=C(C=1)OC)OC)OC)N1CCN(C2C=C(N=C(N=2)OC)OC)CC1
計算された属性
- せいみつぶんしりょう: 433.19613360g/mol
- どういたいしつりょう: 433.19613360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 31
- 回転可能化学結合数: 7
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5241-0077-2mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-10μmol |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-40mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 40mg |
$140.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-15mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 15mg |
$89.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-1mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-10mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 10mg |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-4mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-20μmol |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-75mg |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 75mg |
$208.0 | 2023-09-10 | ||
| Life Chemicals | F5241-0077-5μmol |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide |
1021262-68-9 | 5μmol |
$63.0 | 2023-09-10 |
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1021262-68-9 (4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide) 関連製品
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
